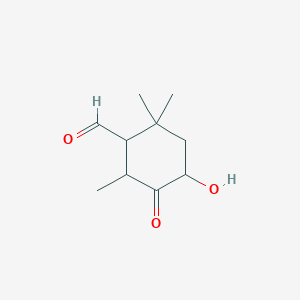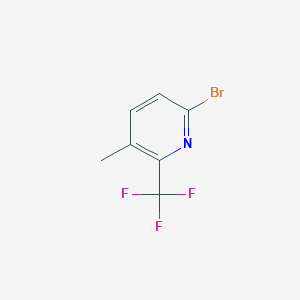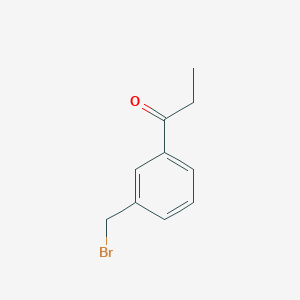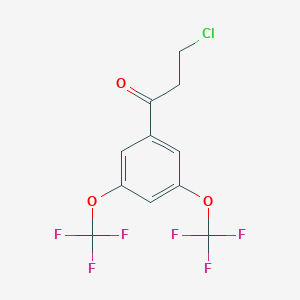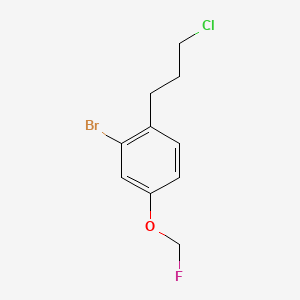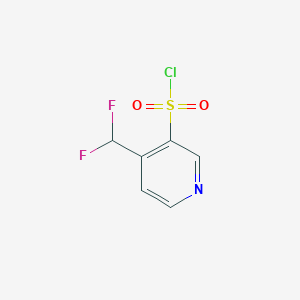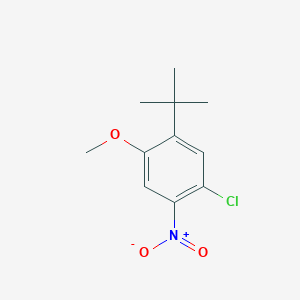
1-Tert-butyl-5-chloro-2-methoxy-4-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Tert-butyl-5-chloro-2-methoxy-4-nitrobenzene is an organic compound characterized by a benzene ring substituted with tert-butyl, chloro, methoxy, and nitro groups
Métodos De Preparación
The synthesis of 1-Tert-butyl-5-chloro-2-methoxy-4-nitrobenzene typically involves multi-step organic reactions. One common method includes the nitration of 1-tert-butyl-2-methoxy-4-chlorobenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the desired position on the benzene ring .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
1-Tert-butyl-5-chloro-2-methoxy-4-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions, where the nitro group acts as a deactivating group, directing incoming electrophiles to the meta position relative to itself.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include acids, bases, and various catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents on the benzene ring.
Aplicaciones Científicas De Investigación
1-Tert-butyl-5-chloro-2-methoxy-4-nitrobenzene has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and substituent effects on aromatic compounds.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-Tert-butyl-5-chloro-2-methoxy-4-nitrobenzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in electrophilic aromatic substitution, the electron-withdrawing nitro group deactivates the benzene ring, making it less reactive towards electrophiles. The tert-butyl group provides steric hindrance, influencing the regioselectivity of the reactions .
Comparación Con Compuestos Similares
Similar compounds to 1-Tert-butyl-5-chloro-2-methoxy-4-nitrobenzene include:
1-Tert-butyl-2-methoxy-4-nitrobenzene: Lacks the chloro substituent, affecting its reactivity and applications.
1-Tert-butyl-5-chloro-2-methoxybenzene: Lacks the nitro group, resulting in different chemical properties and reactivity.
1-Tert-butyl-5-chloro-4-nitrobenzene: Lacks the methoxy group, influencing its solubility and reactivity.
Propiedades
Fórmula molecular |
C11H14ClNO3 |
|---|---|
Peso molecular |
243.68 g/mol |
Nombre IUPAC |
1-tert-butyl-5-chloro-2-methoxy-4-nitrobenzene |
InChI |
InChI=1S/C11H14ClNO3/c1-11(2,3)7-5-8(12)9(13(14)15)6-10(7)16-4/h5-6H,1-4H3 |
Clave InChI |
BAINLXHTGAYNSR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(C=C1OC)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



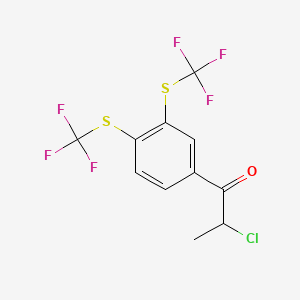
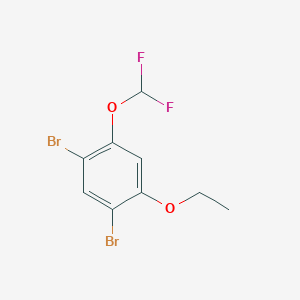
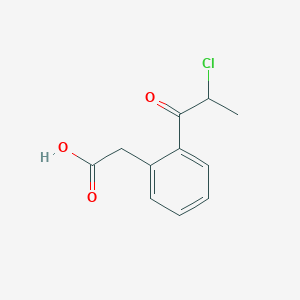
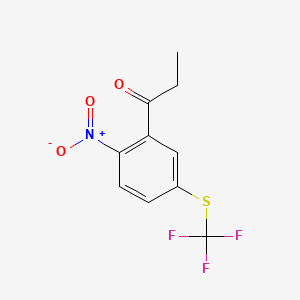
![2,8-bis[4-(1,2,2-triphenylethenyl)phenyl]-5λ4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene](/img/structure/B14061488.png)
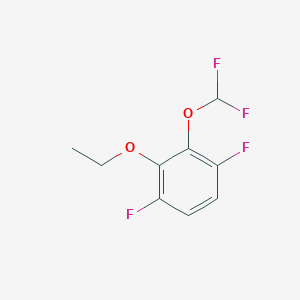
![3-methyl-N-[3-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B14061502.png)
